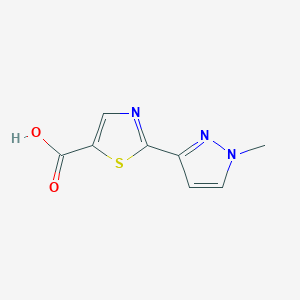
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, anti-tuberculosis, and anti-diabetic properties.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, it has been found to possess anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Moreover, it has been found to possess anti-diabetic activity by reducing blood glucose levels in diabetic rats.
Wirkmechanismus
The mechanism of action of N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. For example, it inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the caspase pathway, which is involved in apoptosis. Moreover, it inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine has been found to exhibit various biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. It also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it inhibits the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Moreover, it reduces blood glucose levels in diabetic rats by increasing insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine is its broad spectrum of biological activities. It can be used in the treatment of various diseases such as inflammation, cancer, tuberculosis, and diabetes. Moreover, it is relatively easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Moreover, it can be used as a lead compound for the development of new analogs with improved biological activities. Additionally, its pharmacokinetics and toxicity can be studied to evaluate its safety and efficacy.
Synthesemethoden
The synthesis of N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine involves the reaction of 2-amino-5-propan-2-yl-1,3,4-thiadiazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is obtained in good yield after purification.
Eigenschaften
IUPAC Name |
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9(2)11-14-12(16-15-11)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDWWBASRVBVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)

![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)




![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)


![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)